molecular formula C10H11ClSi B8477902 Chloro-dimethyl-(2-phenylethynyl)silane CAS No. 42591-54-8

Chloro-dimethyl-(2-phenylethynyl)silane

Cat. No. B8477902
CAS RN: 42591-54-8
M. Wt: 194.73 g/mol
InChI Key: MYOJVBNQQVJWHE-UHFFFAOYSA-N
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Patent
US05502229

Procedure details

A suspension of phenylethynyllithium was prepared by the dropwise addition over 1 hour of 16 parts of a 1.0 mol/L solution of n-butyllithium in hexane to 23 parts of phenylacetylene dissolved in 100 parts of ethyl ether. This suspension was gradually added dropwise over a period of 1 hour to a mixture of 60 parts dimethyldichlorosilane and 100 parts ether. After removal of the lithium chloride by filtration, distillation of the filtrate yielded 30 parts phenylethynyldimethylchlorosilane.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][Li])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])CCC.C1(C#C)C=CC=CC=1.[CH3:23][Si:24]([CH3:27])(Cl)[Cl:25]>CCCCCC.C(OCC)C>[C:1]1([C:7]#[C:8][Si:24]([CH3:27])([CH3:23])[Cl:25])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C[Li]
Step Three
Name
16
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the lithium chloride
FILTRATION
Type
FILTRATION
Details
by filtration, distillation of the filtrate

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C#C[Si](Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.